4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine
Overview
Description
4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine is a chemical compound known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring substituted with isopropyl and methyl groups, and a morpholine ring with dimethyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common method includes the reaction of 2-isopropyl-6-methyl-4-pyrimidinol with 2,6-dimethylmorpholine under specific conditions to form the desired compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or distillation to isolate the final product. The use of automated systems and quality control measures ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine ring is targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine compounds.
Scientific Research Applications
4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Diazinon: An organophosphate pesticide with a similar pyrimidine structure.
Pyrimidinol derivatives: Compounds with structural similarities that exhibit different chemical and biological properties.
Uniqueness
4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, efficacy, or selectivity in various applications.
Properties
IUPAC Name |
2,6-dimethyl-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-9(2)14-15-10(3)6-13(16-14)17-7-11(4)18-12(5)8-17/h6,9,11-12H,7-8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGVTJFROQCXLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC(=C2)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322894 | |
Record name | 2,6-dimethyl-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819788 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
691873-28-6 | |
Record name | 2,6-dimethyl-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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